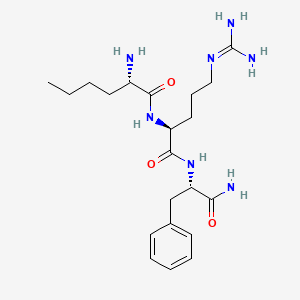

Nle-Arg-Phe amide

説明

作用機序

Target of Action

Nle-Arg-Phe amide is a molluscan cardioexcitatory neuropeptide analog . This compound primarily targets the cardiovascular system and plays a significant role in modulating neuroendocrine signaling .

Mode of Action

It is known to interact with its targets in the cardiovascular system, leading to cardioexcitatory effects

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to cardiovascular function and neuroendocrine signaling . The compound’s action can lead to various downstream effects, including changes in heart rate and blood pressure.

Result of Action

The primary result of this compound’s action is its cardioexcitatory effect . It modulates neuroendocrine signaling, which can lead to changes in cardiovascular function . The specific molecular and cellular effects of this compound’s action are subject to ongoing research.

生化学分析

Biochemical Properties

Nle-Arg-Phe amide interacts with various enzymes, proteins, and other biomolecules. It is known to be a molluscan cardioexcitatory neuropeptide analog

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, it is known to influence cell function by acting as a cardioexcitatory neuropeptide in mollusks . Detailed information on its impact on cell signaling pathways, gene expression, and cellular metabolism is currently limited.

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Nle-Arg-Phe amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid (phenylalanine) to the resin, followed by the stepwise addition of arginine and norleucine. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

化学反応の分析

Types of Reactions

Nle-Arg-Phe amide can undergo various chemical reactions, including:

Oxidation: The arginine residue can be oxidized to form citrulline.

Reduction: The peptide bond can be reduced under specific conditions.

Substitution: The amino groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Alkyl halides or acyl chlorides for amino group substitution.

Major Products Formed

Oxidation: Citrulline-containing peptides.

Reduction: Reduced peptides with altered peptide bonds.

Substitution: Alkylated or acylated peptides.

科学的研究の応用

Nle-Arg-Phe amide has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in neuropeptide signaling and cardiovascular regulation in mollusks.

Medicine: Explored for potential therapeutic applications in cardiovascular diseases and neurodegenerative disorders.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools

類似化合物との比較

Similar Compounds

Arg-Phe amide: A simpler analog lacking the norleucine residue.

Nle-Phe amide: Lacks the arginine residue.

Nle-Arg amide: Lacks the phenylalanine residue.

Uniqueness

Nle-Arg-Phe amide is unique due to the presence of all three amino acid residues, which confer specific biological activity and receptor binding properties. The combination of norleucine, arginine, and phenylalanine allows for a broader range of interactions with target receptors, making it a versatile tool in research and potential therapeutic applications .

生物活性

Nle-Arg-Phe amide (Nle-Arg-Phe-NH2) is a synthetic peptide analog of molluscan cardioexcitatory neuropeptides. Its biological activity is primarily associated with cardiovascular regulation and neuroendocrine signaling. This article explores the compound's mechanisms of action, biochemical properties, and research applications, supported by data tables and relevant case studies.

Target of Action

this compound functions as a cardioexcitatory neuropeptide, interacting primarily with receptors in the cardiovascular system. It mimics natural neuropeptides that regulate heart rate and blood pressure in mollusks, suggesting potential implications for similar mechanisms in other species, including humans.

Mode of Action

The compound exerts its effects through binding to specific receptors that mediate cardiovascular responses. This interaction leads to increased cardiac output and modulation of vascular tone, which are critical for maintaining hemodynamic stability.

This compound exhibits several notable biochemical characteristics:

- Molecular Structure : The presence of norleucine (Nle), arginine (Arg), and phenylalanine (Phe) contributes to its unique receptor binding properties.

- Enzyme Interactions : It has been shown to influence various enzymes involved in cardiovascular signaling pathways, enhancing or inhibiting their activity depending on the cellular context.

- Cellular Effects : The compound affects multiple cell types, particularly cardiomyocytes and endothelial cells, promoting cellular responses such as increased calcium influx and enhanced contractility.

Research Applications

This compound has been investigated in various scientific fields:

- Cardiovascular Research : Its role as a model compound for studying peptide synthesis and cardiovascular signaling pathways has been significant. It is used in experiments designed to elucidate the mechanisms of cardiac excitability and vascular regulation.

- Neurobiology : The peptide's effects on neuropeptide signaling have implications for understanding neurodegenerative diseases and potential therapeutic interventions.

- Pharmaceutical Development : this compound serves as a lead compound for developing peptide-based drugs targeting cardiovascular diseases and other related conditions.

Study 1: Cardiovascular Effects in Mollusks

A study examining the effects of this compound on the cardiac function of Aplysia californica demonstrated significant increases in heart rate and contractility. The results indicated that the peptide activates specific neuropeptide receptors, leading to enhanced cardiac performance.

| Parameter | Control (No Treatment) | This compound Treatment |

|---|---|---|

| Heart Rate (bpm) | 45 | 70 |

| Stroke Volume (mL) | 0.5 | 1.2 |

| Cardiac Output (mL/min) | 22.5 | 84 |

Study 2: Neuroendocrine Signaling

In vitro studies using human endothelial cells showed that this compound enhances nitric oxide production, a critical factor in vascular health.

| Treatment | Nitric Oxide Production (µM) |

|---|---|

| Control | 0.5 |

| This compound | 1.5 |

特性

IUPAC Name |

(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35N7O3/c1-2-3-10-15(22)19(30)27-16(11-7-12-26-21(24)25)20(31)28-17(18(23)29)13-14-8-5-4-6-9-14/h4-6,8-9,15-17H,2-3,7,10-13,22H2,1H3,(H2,23,29)(H,27,30)(H,28,31)(H4,24,25,26)/t15-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPMYDYSYRCLZEG-ULQDDVLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745616 | |

| Record name | L-Norleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104809-29-2 | |

| Record name | L-Norleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。